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O-Ethyl methylphosphonothioate

Cat. No.: B097626
CAS No.: 18005-40-8
M. Wt: 140.14 g/mol
InChI Key: XXNRHOAJIUSMOQ-UHFFFAOYSA-N
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Description

Historical Development of Organophosphorus Compounds in Chemical Research

The journey into the world of organophosphorus (OP) compounds began in the early 19th century. researchgate.net In 1820, Jean Louis Lassaigne is credited with the initial synthesis of what would later be identified as triethylphosphate (TEP) by reacting ethanol (B145695) with phosphoric acid. nih.gov However, it wasn't until 1848 that Franz Anton Voegeli created the first definitive OP compound, triethyl phosphate. researchgate.netmdpi.com A pivotal moment in the history of OP compounds came in 1854 when Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphate identified as a cholinesterase inhibitor. researchgate.netmdpi.comscispace.com

The 1930s marked a significant acceleration in organophosphorus research, largely driven by the work of German chemist Gerhard Schrader at I. G. Farben. researchgate.netscispace.comworldscientific.com Schrader's team synthesized approximately 2,000 OP compounds, leading to the development of both potent insecticides like parathion (B1678463) and highly toxic nerve agents such as tabun, sarin (B92409), and soman (B1219632). researchgate.netscispace.com This era firmly established the dual-use potential of organophosphorus chemistry, with applications spanning agriculture and chemical warfare. nih.govontosight.ai Following World War II, research in this field expanded rapidly. researchgate.netscispace.com

Evolution of Research on V-Series Agents and O-Ethyl Methylphosphonothioate

The V-series of nerve agents, named for their "venomous" properties, represent a class of organophosphorus compounds developed after World War II. mdpi.comcompoundchem.com Their discovery was an accidental outcome of research aimed at creating new pesticides. compoundchem.com In the early 1950s, scientists in the United Kingdom stumbled upon a group of organophosphate compounds with exceptionally high toxicity. compoundchem.commit.edu One of these, Amiton (VG), was briefly marketed as an insecticide in 1954 before its extreme toxicity to humans led to its withdrawal. compoundchem.commit.edu

This high toxicity, however, attracted the interest of military establishments. The British military began investigating these compounds, leading to the development of VX, the most well-known of the V-series agents. compoundchem.comnih.gov Research on VX was later traded with the United States, which commenced mass production in 1961. compoundchem.com The Soviet Union also developed its own V-series agents, including VR, also known as Russian VX. compoundchem.com

This compound is a key precursor in the synthesis of the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate). wikipedia.orgnih.gov The structure of VX is characterized by a phosphonothioate backbone with an O-ethyl and a methyl group attached to the phosphorus atom. The synthesis involves the reaction of this compound with N,N-diisopropylaminoethanol. The related nerve agent VM is synthesized using the precursor N,N-diethylaminoethyl-2-chloride hydrochloride. nih.gov

This compound in the Context of Chemical Warfare Agent Research and International Conventions

The development and use of highly toxic organophosphorus compounds as chemical warfare agents spurred international efforts to control their production and proliferation. The Chemical Weapons Convention (CWC), which entered into force in 1997, is a global treaty that bans the development, production, stockpiling, and use of chemical weapons. nih.govwikipedia.org

The CWC includes schedules of chemicals that are monitored and regulated. This compound and related compounds are listed under these schedules due to their role as precursors to nerve agents. Specifically, this compound is a precursor for the V-series nerve agent VX. wikipedia.orgnih.gov The CWC aims to prevent the re-emergence of chemical weapons by controlling dual-use chemicals that have legitimate industrial applications but can also be used for illicit purposes. opcw.org For instance, the destruction of Syrian chemical weapons involved the incineration of significant quantities of sodium this compound, a primary precursor to VM and VX. nih.gov

The regulations extend to related compounds as well. For example, CWC Schedule 2 controls chemicals like O-Ethyl hydrogen methylphosphonothioate and various dialkyl phosphonates. mfat.govt.nz The import and export of these scheduled chemicals are strictly monitored and may be restricted, particularly to nations that are not parties to the CWC. mfat.govt.nz

Dual-Use Considerations in this compound Research

The concept of dual-use is central to the regulation of this compound and related compounds. wikipedia.org These chemicals have legitimate, peaceful applications in the synthesis of pesticides and pharmaceuticals. ontosight.aiwikipedia.org However, their direct application as precursors in the production of potent nerve agents like VX necessitates strict oversight. wikipedia.orgopcw.org

Research into the chemical and biological properties of this compound is therefore inherently sensitive. Studies may focus on its reactivity, its role in organic synthesis, or its biological activity as an enzyme inhibitor, particularly of acetylcholinesterase. ontosight.ai This research can be beneficial, for example, in developing antidotes to nerve agent poisoning. However, the same knowledge could potentially be misused.

The international community, through frameworks like the CWC, seeks to balance the benefits of legitimate research and industrial applications with the risks of proliferation. This involves a comprehensive system of declarations, inspections, and trade regulations for scheduled chemicals.

Interactive Data Tables

Table 1: Key Organophosphorus Compounds and Their Significance

Compound NameYear of First Synthesis/DiscoveryKey Contribution/Significance
Triethylphosphate (TEP)1820 (initial synthesis), 1848 (definitive synthesis)One of the earliest synthesized organophosphorus compounds. researchgate.netnih.gov
Tetraethyl pyrophosphate (TEPP)1854First organophosphate identified as a cholinesterase inhibitor. researchgate.netmdpi.comscispace.com
Tabun (GA)1936First G-series nerve agent developed. researchgate.netresearchgate.net
Sarin (GB)1939G-series nerve agent. scispace.comresearchgate.net
Soman (GD)1944G-series nerve agent. scispace.comresearchgate.net
Amiton (VG)Early 1950sEarly V-series compound, initially an insecticide. compoundchem.commit.edu
VX1950sPotent V-series nerve agent. compoundchem.comnih.gov

Table 2: Chemical Names Mentioned in this Article

Common Name/AbbreviationChemical Name
This compoundThis compound
TEPTriethylphosphate
TEPPTetraethyl pyrophosphate
TabunEthyl dimethylphosphoramidocyanidate
SarinIsopropyl methylphosphonofluoridate
SomanPinacolyl methylphosphonofluoridate
Amiton (VG)O,O-Diethyl S-[2-(diethylamino)ethyl] phosphorothioate (B77711)
VXO-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate
VRO-isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate
VMO-Ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate
O-Ethyl hydrogen methylphosphonothioateO-Ethyl hydrogen methylphosphonothioate
Sodium this compoundSodium this compound
N,N-diisopropylaminoethanolN,N-diisopropylaminoethanol
N,N-diethylaminoethyl-2-chloride hydrochlorideN,N-diethylaminoethyl-2-chloride hydrochloride
ParathionO,O-Diethyl O-(4-nitrophenyl) phosphorothioate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9O2PS B097626 O-Ethyl methylphosphonothioate CAS No. 18005-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxy-hydroxy-methyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)
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InChI Key

XXNRHOAJIUSMOQ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(C)O
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Molecular Formula

C3H9O2PS
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DSSTOX Substance ID

DTXSID50864811
Record name O-Ethyl methylphosphonothioate
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Molecular Weight

140.14 g/mol
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Physical Description

Yellowish liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS]
Record name O-Ethyl methylphosphonothioate
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Vapor Pressure

0.31 [mmHg]
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CAS No.

18005-40-8, 38315-72-9, 38315-77-4
Record name O-Ethyl methylphosphonothioate
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Synthetic Methodologies and Advanced Chemical Transformations of O Ethyl Methylphosphonothioate

Diverse Synthesis Pathways of O-Ethyl Methylphosphonothioate and its Precursors

Several synthetic routes have been developed for this compound and its precursors, each with distinct advantages and applications. These methods range from classical reactions involving phosphorus halides to more specialized techniques for producing chiral or isotopically labeled variants.

A primary and well-established method for the synthesis of O-alkyl hydrogen methylphosphonothioates, including the O-ethyl derivative, involves the reaction of methylphosphonothioic dichloride with an alcohol in the presence of a base. rsc.org Specifically, the reaction with ethanol (B145695), typically in the presence of a base like potassium hydroxide (B78521), yields this compound. rsc.org

The general reaction can be represented as: CH₃PSCl₂ + 2ROH + 2KOH → CH₃P(S)(OR)OH + 2KCl + 2H₂O

This reaction proceeds through the nucleophilic attack of the alcohol on the phosphorus atom, with the base serving to neutralize the hydrogen chloride that is formed. The choice of alcohol and base can be varied to produce a range of O-alkyl methylphosphonothioates. rsc.org

An alternative approach involves the reaction of methylphosphonic dichloride with an alcohol and sodium hydrogen sulphide. rsc.org This method also provides a viable pathway to the desired product.

Table 1: Synthesis of O-Alkyl Hydrogen Methylphosphonothioates

Starting Material Reagents Product Reference
Methylphosphonothioic Dichloride Ethanol, Potassium Hydroxide This compound rsc.org

Alkylation Reactions via Sodium Salts

Alkylation reactions involving the sodium salt of this compound are crucial for the synthesis of more complex organophosphorus compounds. The sodium salt, formed by treating this compound with a sodium base such as sodium ethoxide, acts as a potent nucleophile. ufms.brlibretexts.org

This nucleophilic salt can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group onto the sulfur atom, forming an O,S-dialkyl methylphosphonothioate. ufms.br This pathway is fundamental to the synthesis of compounds like the nerve agent VX, where the sodium salt of this compound is alkylated with a specific aminoalkyl halide.

The general scheme for this alkylation is as follows: CH₃P(S)(OC₂H₅)O⁻Na⁺ + R-X → CH₃P(O)(OC₂H₅)SR + NaX

This type of alkylation is a standard procedure in organophosphorus chemistry for creating phosphorus-sulfur bonds. ufms.brlibretexts.org

The phosphorus atom in this compound is a chiral center, meaning the compound can exist as two distinct enantiomers. These stereoisomers can exhibit different biological activities, making their separation and the synthesis of enantiomerically pure forms a significant area of research.

Chiral Resolution: The most common method for separating the enantiomers of this compound and related compounds is through chiral resolution. wikipedia.org This can be achieved by several techniques:

Diastereomeric Salt Formation: This classic method involves reacting the racemic phosphonothioic acid with a chiral resolving agent, such as an optically active amine, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases have proven to be highly effective for the analytical and preparative separation of the enantiomers of organophosphorus compounds. mdpi.com This technique allows for the direct separation of the enantiomers without the need for derivatization.

Enantioselective Synthesis: While chiral resolution separates existing enantiomers, enantioselective synthesis aims to produce a single enantiomer preferentially. This often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. While specific enantioselective syntheses for this compound are not widely detailed in open literature, the principles of asymmetric synthesis in organophosphorus chemistry are well-established.

Isotopic labeling is a technique used to track the passage of a molecule through a chemical reaction or biological system. nih.gov This is achieved by replacing one or more atoms in the molecule with their isotope. For this compound, this could involve incorporating isotopes such as ¹⁴C, ³H, or ³²P.

The general strategies for radiosynthesis that could be applied to this compound include:

Starting from a labeled precursor: A common approach is to use a commercially available radiolabeled starting material, such as [¹⁴C]methyl iodide or [¹¹C]carbon dioxide, and incorporate it into the synthetic scheme. nih.gov For example, a labeled methyl group could be introduced via a Grignard reaction with a suitable phosphorus halide, or a labeled ethyl group could be introduced using labeled ethanol.

Late-stage labeling: In some cases, it is more efficient to introduce the radiolabel in the final steps of the synthesis. For instance, if a suitable precursor is available, a radiolabeled alkyl group could be introduced via an alkylation reaction.

An example of a similar radiosynthesis is that of [¹¹C]Paraoxon, where [¹¹C]ethyl iodide is coupled with the cesium salt of O-ethyl, O-p-nitrophenyl phosphoric acid. nih.gov A similar strategy could theoretically be employed for the synthesis of radiolabeled this compound.

The industrial-scale synthesis of organophosphorus compounds, including precursors to pesticides and chemical agents, shares common principles. The production of related compounds often begins with elemental phosphorus, which is converted to phosphorus trichloride (B1173362) (PCl₃). rsc.org PCl₃ is a versatile intermediate that can be used to produce a wide range of organophosphorus compounds. rsc.org

For the synthesis of methylphosphonic dichloride, a key precursor, a multi-stage route starting from trimethyl phosphite (B83602) has been described. rsc.org This involves transesterification with an alcohol, reaction with methyl iodide, and subsequent demethylation. rsc.org

Industrial synthesis requires careful consideration of factors such as cost of starting materials, reaction efficiency, safety, and waste disposal. The dual-use nature of compounds like this compound also means that their production is subject to strict international regulations and monitoring. wikipedia.org

This compound as a Reagent in Complex Organophosphorus Synthesis

Beyond its role as a precursor, this compound and its derivatives can serve as reagents or building blocks in more complex organophosphorus syntheses. Its bifunctional nature, with reactive sites at both the phosphorus and sulfur atoms, allows for a variety of chemical transformations.

The most prominent example of its use as a reagent is in the synthesis of the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate). nih.gov In this synthesis, the deprotonated form of this compound acts as a nucleophile, reacting with N,N-diisopropylaminoethanol to form the final product. This reaction highlights the utility of this compound in constructing the P-S-C linkage characteristic of V-series agents.

Furthermore, derivatives of this compound, such as O-ethyl S-vinyl methylphosphonothioate, have been studied in the context of decontamination and reaction mechanisms of nerve agents. researchgate.net These studies demonstrate the use of this compound analogs as model compounds to understand the chemical properties and reactivity of more complex and hazardous organophosphorus molecules.

Table 2: Compound Names Mentioned

Compound Name
This compound
Methylphosphonothioic Dichloride
Methylphosphonic Dichloride
Potassium Hydroxide
Sodium Hydrogen Sulphide
Sodium Ethoxide
O,S-dialkyl methylphosphonothioate
VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate)
[¹⁴C]methyl iodide
[¹¹C]carbon dioxide
[¹¹C]Paraoxon
Phosphorus Trichloride
Trimethyl phosphite
N,N-diisopropylaminoethanol

Reaction Mechanisms of this compound

The reactivity of this compound is characterized by the electrophilic nature of its phosphorus center and the nucleophilicity of the sulfur atom. Its chemical behavior is largely dictated by transformations involving oxidation, reduction, nucleophilic substitution, and hydrolysis. These reactions are central to both its synthesis and degradation. Much of the detailed mechanistic study has been conducted on its close structural analogs, such as the chemical warfare agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) and its simulant O,S-diethyl methylphosphonothioate (OSDEMP), providing valuable insights into the reactivity of the core this compound structure.

The bivalent sulfur atom in the phosphonothioate moiety is susceptible to oxidation. Oxidative processes are significant as they can alter the compound's stability and reactivity, often leading to cleavage of the phosphorus-sulfur (P-S) bond.

The oxidation of VX and its simulants has been investigated using various oxidizing agents. The reaction mechanism can be influenced by factors such as the choice of oxidant and the pH of the medium. For instance, with peroxygen compounds like m-chloroperoxybenzoic acid (m-CPBA) or Oxone, oxidation can proceed via different pathways depending on the solution's acidity. In acidic solutions, oxidation occurs at the sulfur atom, while in neutral solutions, other reactive sites may be targeted first bohrium.com.

A common oxidative pathway involves the initial electrophilic attack on the sulfur atom. Reagents carrying a positive chlorine (Cl+) or iodine (I+) atom can initiate this process, leading to the formation of a sulfonium (B1226848) cation intermediate. This intermediate is highly reactive and susceptible to nucleophilic attack by water, resulting in the cleavage of the P-S bond to yield products like ethyl methylphosphonic acid (EMPA) researchgate.net.

The primary products of sulfur oxidation are the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly increase the reactivity of the phosphorus center toward nucleophilic attack, facilitating subsequent degradation.

Table 1: Oxidizing Agents and Mechanistic Notes for Related Phosphonothiolates

Oxidizing Agent Simulant/Analog Studied Mechanistic Details Primary Products Reference(s)
N,N-dichlorovaleramide (NCV) VX, OSDEMP Electrophilic Cl+ attack on sulfur, forming a sulfonium intermediate, followed by H₂O attack on phosphorus. Ethyl methylphosphonic acid (EMPA) researchgate.net
N-iodosuccinimide (NIS) VX Electrophilic iodine attack on the sulfur moiety. Rate is solvent-dependent. Ethyl methylphosphonic acid (EMPA) researchgate.netacs.org
Peroxygen compounds (m-CPBA, Oxone) VX In acidic solution, oxidation occurs at sulfur. In neutral solution, other sites may react first. P-S bond cleavage products bohrium.com
Hydrogen Peroxide (H₂O₂) / Peroxy Anion (OOH⁻) VX Perhydrolysis is more effective than simple hydrolysis and avoids certain toxic byproducts. Non-toxic phosphonate (B1237965) and sulfonate ions rsc.org

Detailed research findings on the specific reductive pathways of this compound are not extensively covered in the available literature. Generally, the reduction of organophosphorus compounds can be challenging and is less common than oxidative or hydrolytic degradation. Potential reduction sites in the molecule could include the P=S double bond, but specific reagents and conditions for such transformations on this particular compound are not well-documented in the reviewed sources.

The phosphorus center of this compound is electrophilic and can be attacked by nucleophiles. While many degradation pathways involve the cleavage of the P-S bond, nucleophilic substitution can also occur at other sites, including the P-O-ethyl linkage.

Studies on related phosphonothiolates show that nucleophilic attack by agents like hydroxide (OH⁻) or hydroperoxide (HOO⁻) can lead to parallel cleavage of both the P-S and P-O bonds rsc.org. The selectivity of this cleavage depends on the relative basicities of the nucleophile and the leaving groups rsc.org. These reactions are often interpreted as proceeding through a concerted SN2(P) mechanism, involving a single pentacoordinate transition state, rather than a stepwise process with a stable intermediate rsc.org.

In the context of base-promoted hydrolysis, the hydroxide ion acts as the nucleophile. The competition between attack leading to P-O bond scission versus P-S bond scission is a critical aspect of the compound's degradation chemistry. Attack on the phosphorus atom that results in the displacement of the ethoxy group leads to the formation of a phosphonothioic acid salt. The prevalence of this pathway is highly dependent on reaction conditions and the specific structure of the molecule rsc.org.

Hydrolysis is a primary degradation pathway for this compound and its derivatives in aqueous environments . The rate and outcome of hydrolysis are highly dependent on pH, temperature, and the presence of catalysts ntis.gov. The molecule possesses two primary sites susceptible to hydrolytic cleavage: the P-S bond and the P-O bond rsc.orgresearchgate.net.

Cleavage of the P-S bond is generally the pathway that leads to significant detoxification, yielding ethyl methylphosphonic acid (EMPA) nih.gov. Conversely, cleavage of the P-O bond in derivatives like VX results in a product that retains high toxicity rsc.orgresearchgate.net. Studies on VX show that in unbuffered water at neutral pH, the compound degrades with a half-life of several days, following second-order kinetics nih.gov.

Hydrolytic Degradation Pathways and Kinetics

Acid-Catalyzed Hydrolysis Investigations

In acidic solutions (up to pH ~7), studies on structurally similar phosphonothiolates indicate that a single reaction pathway dominates: the cleavage of the phosphorus-sulfur bond ntis.gov. The mechanism in acidic conditions involves the protonation of the sulfur or oxygen atoms, which makes the phosphorus center more electrophilic and susceptible to nucleophilic attack by water. The specific kinetics and detailed mechanistic steps for the acid-catalyzed hydrolysis of this compound itself are not extensively detailed in the provided search results, but the general pathway points towards selective P-S bond scission.

Base-Promoted Hydrolysis Studies

Under basic or alkaline conditions (pH > 10), the hydrolysis of phosphonothiolates is significantly accelerated. The hydroxide ion (OH⁻) is a potent nucleophile that attacks the electrophilic phosphorus atom. This can lead to competing reactions involving the cleavage of the P-S or P-O bonds rsc.orgntis.gov.

The product distribution is highly dependent on the basicity of the base and the amount of water present rsc.org. For instance, studies on VX hydrolysis with the strong, non-nucleophilic base tetramethylguanidine (TMG) showed that with sufficient water, the reaction could be driven to completely convert VX into the less toxic P-S cleavage product, ethyl methylphosphonate (B1257008) rsc.org. In contrast, hydrolysis in water alone is significantly less effective rsc.org.

Metal ions can also act as powerful catalysts for solvolysis (including hydrolysis and methanolysis). Lanthanum(III) ions have been shown to dramatically accelerate the methanolysis of S-aryl methylphosphonothioates, which are analogs of the toxic hydrolysis byproduct of VX. The La³⁺-catalyzed reaction exhibits rate accelerations of 10⁹ to 10¹⁰ over the background reaction promoted by methoxide (B1231860) alone nih.govacs.org. This catalytic activity is attributed to the binding of the phosphonothioate to a dimeric La³⁺/methoxide complex, which activates the phosphorus center for nucleophilic attack nih.govacs.org.

Table 2: Kinetic Data for La³⁺-Catalyzed Methanolysis of S-Aryl Methylphosphonothioates at 25°C

Substrate (Leaving Group) Cleavage Rate (k_cat) at s(s)pH 8.4 (s⁻¹) Cleavage Rate (k_cat) at s(s)pH 11.7 (s⁻¹) Reference(s)
4-methoxy-thiophenyl 5.5 x 10⁻⁵ 4.0 x 10⁻³ nih.gov
4-H-thiophenyl 2.5 x 10⁻⁴ 1.8 x 10⁻² nih.gov
4-fluoro-thiophenyl 6.0 x 10⁻⁴ 3.5 x 10⁻² nih.gov
4-chloro-thiophenyl 1.0 x 10⁻³ 6.0 x 10⁻² nih.gov
3,5-dichloro-thiophenyl 5.0 x 10⁻³ 1.6 x 10⁻¹ nih.gov

Note: s(s)pH refers to the pH measurement in a non-aqueous solvent, in this case, methanol (B129727).

Fluoride-Promoted Hydrolysis Mechanisms

The hydrolysis of this compound, particularly in the context of its analogue VX (S-{2-[di(propan-2-yl)amino]ethyl} this compound), is significantly accelerated in the presence of fluoride (B91410) ions. Research combining experimental and computational studies has elucidated the mechanism behind this enhanced degradation. In dilute aqueous solutions, fluoride ions rapidly and exclusively degrade VX to the non-toxic product Ethyl methylphosphonic acid (EMPA).

The key to this process is the formation of a phosphorus-fluoride (P-F) bond, which has a significantly low activation barrier. This increased reactivity of fluoride, despite its lower basicity compared to hydroxide, makes the degradation process highly efficient even at low fluoride concentrations. During the reaction, an intermediate "G-analogue," O-ethyl methylphosphonofluoridate, is often observed. A notable advantage of this fluoride-promoted pathway is the complete avoidance of the toxic side product desethyl-VX, which can form in substantial amounts during the slow degradation of VX in unbuffered water.

Autocatalytic Hydrolysis Research

Research has indicated that this compound and related compounds can undergo autocatalytic hydrolysis. This process is reportedly facilitated by the formation of Ethyl Methyl Phosphonic Acid (EMPA), one of its primary hydrolysis products. The acidic nature of EMPA is believed to catalyze the further breakdown of the parent compound. This phosphonate-based mechanism is particularly noted when the reaction occurs with stoichiometric or substoichiometric amounts of water.

Biotransformation and Microbial Degradation Pathways

The biotransformation of this compound and similar organophosphorus compounds is a critical area of research for bioremediation. The primary mechanism for microbial degradation involves enzymatic hydrolysis of the phosphoester bonds. A key class of enzymes responsible for this transformation is organophosphate hydrolases (OPH), also known as phosphotriesterases (PTEs).

These enzymes, which have been isolated from various bacterial species such as Flavobacterium sp. and engineered for enhanced activity, can catalyze the hydrolysis of the P-S bond in V-type agents like VX. This enzymatic action detoxifies the compound by cleaving it into less harmful products. For example, engineered phosphotriesterases have been shown to completely hydrolyze VX within minutes by cleaving the P-S bond, without forming the highly toxic P-O cleavage product, EA-2192. Research has focused on cloning the genes encoding these enzymes (e.g., the opd or organophosphate degrading gene) and expressing them in other organisms to develop effective bioremediation tools.

Microorganisms capable of degrading these compounds have been isolated from contaminated soil and water. For instance, Corynebacterium glutamicum has demonstrated the ability to degrade VX during cultivation. The metabolic pathways within these organisms utilize the organophosphorus compound as a source of phosphorus or carbon.

Formation and Analysis of Degradation Products

The degradation of this compound, primarily through hydrolysis, results in several key products. The specific products formed can depend on the pH of the solution. The primary and most common degradation product resulting from the cleavage of the P-S bond is Ethyl methylphosphonic acid (EMPA). Under certain pH conditions (typically between 7 and 10), cleavage of the P-O bond can occur, yielding the product S-[2-(diisopropylamino)ethyl] hydrogen methylphosphonothioate (also known as EA-2192), which is also highly toxic. A final, common hydrolysis product from further degradation is Methylphosphonic acid (MPA).

The table below summarizes the major degradation products.

Table 1: Major Degradation Products of this compound Analogues (e.g., VX)
Degradation Product Chemical Name Formation Pathway
EMPA Ethyl methylphosphonic acid P-S bond cleavage (hydrolysis)
EA-2192 S-[2-(diisopropylamino)ethyl] hydrogen methylphosphonothioate P-O bond cleavage (hydrolysis)
MPA Methylphosphonic acid Further hydrolysis of EMPA
VX-SA N,N-diisopropylamino ethanesulfonic acid Oxidative degradation

The analysis of these non-volatile and often polar degradation products requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely used method, but it necessitates a derivatization step to make the analytes volatile. Common derivatization techniques include silylation (e.g., using BSTFA) or alkylation (e.g., methylation).

Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is an attractive alternative as it allows for the direct analysis of aqueous samples with minimal preparation and without derivatization. This method is highly sensitive and can identify a broader range of degradation products, including novel polar and higher-molecular-mass compounds that may not be detectable by GC-MS. Other advanced techniques include the coupling of liquid chromatography with inductively coupled plasma-mass spectrometry (LC-ICP-MS), which offers element-specific detection for phosphorus, providing high sensitivity for trace analysis.

The table below outlines the primary analytical methods used.

Table 2: Analytical Methods for Degradation Products
Analytical Technique Abbreviation Sample Preparation Detectable Analytes
Gas Chromatography-Mass Spectrometry GC-MS Derivatization (silylation or alkylation) required Volatilized degradation products (e.g., silylated EMPA)
Liquid Chromatography-Mass Spectrometry LC-MS Direct injection of aqueous samples Polar and non-volatile products (EMPA, EA-2192, MPA)
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry LC-ICP-MS Direct injection of aqueous samples Trace levels of organophosphorus acids (EMPA, MPA)

Advanced Spectroscopic and Chromatographic Characterization of O Ethyl Methylphosphonothioate

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental to the structural elucidation of O-Ethyl methylphosphonothioate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

NMR spectroscopy is a primary analytical tool for the structural confirmation of this compound, offering precise information about the hydrogen, carbon, and phosphorus environments within the molecule. Experimental ¹H and ¹³C NMR spectra obtained from databases, such as that of the Organisation for the Prohibition of Chemical Weapons (OPCW), are used for validation. d-nb.info The accuracy of spectral prediction has been significantly enhanced by Density Functional Theory (DFT) calculations, which can predict chemical shifts with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring atoms. For this compound, signals corresponding to the methyl and ethoxy groups attached to the phosphorus atom are characteristic.

¹³C NMR: Carbon NMR helps in identifying the carbon skeleton of the molecule.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is exceptionally useful, typically showing a single peak that confirms the phosphonothioate structure.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicity & J-coupling (Hz)AssignmentReference
¹H~3.75Doublet, J = 12.8 HzP-O-CH₂
¹H~1.84Triplet, J = 16 HzP-CH₃
³¹P35–40Single PeakP in phosphonothioate

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands for the phosphoryl (P=O), P-O-C, and P-C bonds. science.gov The C-H stretching and bending vibrations from the alkyl groups also provide fingerprint information for structural identification.

Table 2: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)Corresponding Functional Group / VibrationReference
2800-3000C-H Stretching
~1430P-O-CH₃ / P-CH₃
1200-1300P=O (Phosphoryl Group)
~1300P-CH₃
~1030P-O-CH₃

Mass Spectrometry Techniques (EI, CI, ESI-MS, TOF-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Various ionization methods are used, each offering distinct advantages.

Electron Ionization (EI) and Chemical Ionization (CI): GC-MS analysis frequently utilizes both EI and CI modes. tandfonline.comresearchgate.net EI, a hard ionization technique, provides reproducible fragmentation patterns useful for database matching. tofwerk.com CI is a softer ionization method that is more likely to preserve the molecular ion, which can be lost during EI's extensive fragmentation. tofwerk.com A specialized time-of-flight mass spectrometer has been developed to enable the simultaneous acquisition of both EI and CI data in a single GC run. tofwerk.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly coupled with liquid chromatography (LC). It is particularly effective for analyzing the parent compound and its degradation products in aqueous solutions without derivatization. nih.gov Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MS³) with ESI can be used to differentiate structural isomers by analyzing specific product ions, even those present in low abundance. researchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS): UPLC systems are often coupled with TOF-MS for the trace-level determination of this compound and its metabolites. nih.govdtic.mil TOF-MS provides high mass accuracy, allowing for the reliable identification of compounds in complex matrices like food and environmental samples. researchgate.netresearchgate.net Typical settings for UPLC-TOF-MS analysis can include a positive-ion scan mode over a mass range of 50–1200 Da, a source temperature of 120 °C, and a desolvation temperature of 500 °C. dtic.mil

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence. Both gas and liquid chromatography are widely applied.

Gas Chromatography (GC and GC-MS) Applications

Gas chromatography is a well-established technique for the analysis of volatile compounds like this compound. chromatographyonline.com The method is used for quantification and for the identification of the parent compound and its degradation or neutralization products. researchgate.netnih.gov

For effective separation of nerve agents and their decomposition products, a nonpolar DB-5 column is often used with a slow temperature gradient program extending up to at least 280 °C. chromatographyonline.com Detection is commonly achieved using a mass spectrometer (MS) or a flame-photometric detector (FPD), which is highly sensitive to phosphorus-containing compounds. chromatographyonline.comnih.gov GC-MS analyses are conducted in both EI and CI modes to gain comprehensive structural information. opcw.org For enhanced specificity and confirmation, tandem mass spectrometry (GC-MS-MS) is also employed, particularly for analyzing biological samples. opcw.org

Table 3: Summary of GC Methods for this compound Analysis

TechniqueTypical ColumnDetectorApplicationReference
GCChromosorb 106Flame-Photometric (FPD)Quantification in vapor state nih.gov
GC-MSNonpolar DB-5Mass Spectrometer (MS)Identification of parent compound and degradation products chromatographyonline.com
GC-MS (EI/CI)-Mass Spectrometer (MS)Reaction monitoring and product identification tandfonline.comresearchgate.net
GC-MS-MS-Tandem Mass SpectrometerConfirmation of metabolites in biological samples opcw.org

Liquid Chromatography (HPLC, UPLC-TOF-MS) for Parent Compound and Metabolites

Liquid chromatography is an indispensable tool for analyzing this compound and its often more polar and thermally labile degradation products. It avoids the potential for thermal decomposition that can occur during GC analysis. nih.gov

HPLC and Capillary LC: High-performance liquid chromatography (HPLC) and packed capillary LC coupled with ESI-MS are effective for detecting the parent compound and its hydrolysis products, such as ethyl methylphosphonic acid (EMPA), directly from aqueous samples. nih.govoup.com

UPLC-TOF-MS: Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) offers high resolution and sensitivity for the trace-level analysis of the parent compound and its metabolites in complex matrices like food and water. nih.govdtic.milresearchgate.net A typical column used for these separations is a Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm). dtic.mil This technique's high mass accuracy and full-scan sensitivity make it ideal for both targeted quantification and non-targeted screening of metabolites. researchgate.net

Table 4: Summary of LC Methods for this compound Analysis

TechniqueColumn TypeDetectorApplicationReference
Capillary LC-MSPacked CapillaryESI-MSAnalysis of parent compound and degradation products nih.gov
HPLC-MS-MSAnalysis of degradation products (e.g., EMPA) oup.com
UPLC-TOF-MSWaters Acquity HSS T3ESI-TOF-MSTrace level determination in food matrices nih.govdtic.mil

Chiral Chromatography for Enantiomeric Resolution

The phosphorus atom in this compound and its derivatives, such as the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), is a chiral center, leading to the existence of two enantiomers, often designated as P(+) and P(-). nih.govpsu.edu These stereoisomers can exhibit significant differences in biological activity, making their separation and quantification crucial for toxicological studies and the development of potential antidotes. nih.govpsu.edu Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), has proven to be the most effective method for resolving these enantiomers.

The direct separation of enantiomers via chromatography relies on the use of a chiral stationary phase (CSP). rsc.org These phases create a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with different stability, leading to different retention times and, thus, separation. aocs.org Various types of CSPs have been developed, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose, being particularly successful for a wide range of chiral compounds. mdpi.com

Research into the enantiomeric resolution of this compound derivatives has explored several chiral stationary phases and chromatographic conditions to achieve baseline separation.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC using polysaccharide-based CSPs has been a primary technique for resolving VX enantiomers. One of the most frequently cited columns is the Chiralcel OD-H, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica (B1680970) gel support. nih.govpsu.edunih.gov Using this column, researchers have successfully achieved baseline resolution of the VX enantiomers in under 7 minutes. nih.govpsu.edu Atmospheric pressure chemical ionization (APCI) is a compatible interface for connecting the normal-phase chromatography setup to a mass spectrometer (MS), providing high selectivity for detection. nih.govpsu.edu The mass spectra of the two enantiomers are typically identical, showing a readily observed protonated molecule at m/z 268 for VX. nih.gov

Another successful CSP for the separation of VX and related V-series nerve agents is the Lux 5u Cellulose-1 column. dtic.mil This column has been used to separate the enantiomers of VX and RVX (S-[2-(diethylamino)ethyl] O-isobutyl-methylphosphonothioate) within 15 minutes under isocratic conditions with a mobile phase of hexane (B92381) and isopropyl alcohol. dtic.mil

For quantitative analysis in biological matrices, a CHIRAL AGP (alpha-1-acid glycoprotein) column has been utilized, demonstrating high sensitivity with a limit of detection as low as 200 femtograms per enantiomer on the column. nih.gov This level of sensitivity is vital for toxicokinetic studies. nih.gov

Detailed findings from various studies on the chiral HPLC separation of VX are summarized in the table below.

ParameterStudy 1 nih.govpsu.eduStudy 2 dtic.milStudy 3 nih.gov
Stationary Phase Chiralcel OD-HLux 5u Cellulose-1CHIRAL AGP
Mobile Phase Hexane/Isopropyl Alcohol96/4 (v/v %) Hexane/Isopropyl AlcoholNot Specified
Flow Rate Not Specified0.6 mL/minNot Specified
Detection APCI-MSAPCI-MS, UV (210 nm)Not Specified
Resolution Time < 7 min< 15 minNot Specified
Key Finding Baseline resolution achieved; preferential loss of the P(+) enantiomer observed in human plasma.Method developed for analytical and preparative-scale separation of VX and RVX enantiomers.High sensitivity achieved for quantitative detection in blood samples.

Gas Chromatography (GC)

While numerous attempts to separate the enantiomers of VX using various derivatized cyclodextrin (B1172386) stationary phases in GC were unsuccessful, one study reported a successful baseline resolution. psu.edunih.gov The separation was achieved using a HYDRODEX-beta-TBDAc (a beta-cyclodextrin (B164692) derivative) chiral stationary phase. nih.gov This demonstrates that with the appropriate CSP, GC can also be a viable technique for the chiral analysis of these compounds.

The successful enantiomeric resolution by both HPLC and GC provides essential analytical tools for monitoring the stereospecificity of enzymes that interact with this compound and its derivatives, and for accurately assessing the toxicological properties of the individual enantiomers. nih.govnih.gov

Biochemical and Enzymatic Interaction Research of O Ethyl Methylphosphonothioate

Acetylcholinesterase Inhibition Mechanisms

The principal mechanism of action for O-Ethyl methylphosphonothioate is the inhibition of acetylcholinesterase. ontosight.ai This process involves a series of interactions within the enzyme's active site, ultimately leading to a covalently modified, inactive enzyme.

The inhibition of acetylcholinesterase (AChE) by this compound and its analogs occurs through a process called phosphylation. nih.govresearchgate.net In this reaction, the phosphorus atom of the inhibitor forms a covalent bond with the hydroxyl group of a specific serine residue within the active site of AChE. nih.govresearchgate.netnih.gov This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine (B1216132). ontosight.ainih.gov This covalent modification results in the formation of a stable enzyme-inhibitor adduct. nih.gov Research has also shown that the ethyl methylphosphonic acid moiety of compounds like VX can form adducts with other proteins, such as human serum albumin (HSA) and immunoglobulin G (IgG), by phosphonylating tyrosine residues. nih.gov

The rate of acetylcholinesterase (AChE) inhibition by organophosphorus compounds like this compound is quantified by the bimolecular rate constant (kᵢ). oup.comoup.com This constant reflects both the formation of an initial enzyme-inhibitor complex and the subsequent phosphylation of the active site serine. oup.com

Studies have determined the bimolecular rate constants for various this compound derivatives. For instance, the highly toxic nerve agent VX exhibits a very high rate of inhibition. The bimolecular rate constant for the inhibition of AChE by the structural isomer of VX, O-isobutyl S-[2-(diethylamino)ethyl]methylphosphonothioate (VR), was found to be 1.4 x 10⁸ M⁻¹ min⁻¹. researchgate.net For human AChE, the P(S)-VX enantiomer (VX(S)) has a bimolecular rate constant of 1.4 x 10⁸ min⁻¹ M⁻¹, while the P(R)-VX enantiomer (VX(R)) has a much lower rate of 1.2 x 10⁶ min⁻¹ M⁻¹. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to predict these bimolecular rate constants for various organophosphorus compounds, which is crucial for understanding their toxicity. acs.org

Interactive Data Table: Bimolecular Rate Constants of this compound Derivatives against Acetylcholinesterase

CompoundEnzyme SourceBimolecular Rate Constant (kᵢ)Reference
O-isobutyl S-[2-(diethylamino)ethyl]methylphosphonothioate (VR)Guinea Pig AChE1.4 x 10⁸ M⁻¹ min⁻¹ researchgate.net
P(S)-VX enantiomer (VX(S))Human AChE1.4 x 10⁸ min⁻¹ M⁻¹ nih.gov
P(R)-VX enantiomer (VX(R))Human AChE1.2 x 10⁶ min⁻¹ M⁻¹ nih.gov

This compound and its analogs possess a chiral phosphorus center, leading to the existence of two stereoisomers: the Sₚ and Rₚ enantiomers. nih.govsemanticscholar.org Research has consistently shown that the Sₚ-enantiomers are significantly more potent inhibitors of acetylcholinesterase (AChE) than their Rₚ-counterparts. nih.govsemanticscholar.orgresearchgate.net This stereoselectivity is a critical factor in the toxicity of these compounds. researchgate.nettamu.edu

For example, wild-type human AChE is 115-fold more reactive towards the Sₚ isomer of VX (VX(S)) than the Rₚ isomer (VX(R)). nih.gov This pronounced difference in inhibitory potency is attributed to the different steric and electrostatic interactions each enantiomer has within the complex architecture of the AChE active site. nih.govnih.gov The higher toxicity of the Sₚ enantiomers of nerve agents like sarin (B92409) and VX is a direct consequence of their more rapid inactivation of AChE. researchgate.nettamu.edu

Interactive Data Table: Stereoselectivity in Acetylcholinesterase Inhibition

Compound IsomerTarget EnzymeRelative Potency/ReactivityKey FindingReference
Sₚ-VXHuman AChE115-fold higher than Rₚ-VXDemonstrates significant stereoselectivity. nih.gov
Sₚ isomers of G-type nerve agent modelsHuman AChESubstantially more potent than Rₚ isomersGreater phosphonylation rates by Sₚ analogs. nih.gov
Sₚ-(-)-VXAlbino RatLD₅₀ of 8.8 µg·kg⁻¹More toxic than the racemic mixture. semanticscholar.org
Rₚ-(+)-VXAlbino RatLD₅₀ of 56.1 µg·kg⁻¹Less toxic than the racemic mixture. semanticscholar.org

The active site of acetylcholinesterase (AChE) is a deep gorge containing several key subsites that play crucial roles in the binding and inhibition by this compound and its analogs. oup.comnih.gov These include the anionic subsite, the acyl pocket, the peripheral anionic site (PAS), and the oxyanion hole. oup.comscispace.com

Anionic Subsite : The anionic subsite, particularly the residue Trp86, is critical for binding the charged moieties of inhibitors like VX. nih.govnih.gov Mutation of Trp86 to alanine (B10760859) dramatically decreases the reactivity of AChE towards both VX enantiomers, highlighting its importance in accommodating the inhibitor. nih.govnih.gov

Acyl Pocket : The acyl pocket, which includes residues like Phe295 and Phe297, influences the positioning of the organophosphorus molecule for nucleophilic attack by the catalytic serine. oup.comnih.gov Modifications in this pocket can significantly reduce the stereoselectivity towards the more potent Sₚ-enantiomer of VX. nih.govnih.gov

Peripheral Anionic Site (PAS) : Located at the entrance of the active site gorge, the PAS, and specifically the residue Asp74, plays a major role in the stereoselectivity towards charged inhibitors. oup.comoup.comnih.gov Replacing Asp74 with a neutral residue like asparagine nearly abolishes the stereoselectivity for VX(S), suggesting a critical interaction between the charged leaving group of the inhibitor and this site. nih.govnih.govacs.org

Oxyanion Hole : The oxyanion hole, composed of residues such as Gly121, Gly122, and Ala204, is thought to polarize the P=O bond of the inhibitor during the formation of the initial complex, thereby facilitating the nucleophilic attack by the active site serine. oup.com

The interplay of these subsites creates a complex environment that dictates the high affinity and stereospecificity of AChE inhibition by this compound derivatives. nih.govacs.org

Following the initial phosphylation of acetylcholinesterase (AChE), a secondary process known as "aging" can occur. nih.gov This process involves the dealkylation of the phosphonylated enzyme, resulting in a more stable, negatively charged adduct that is resistant to reactivation by standard oxime antidotes. nih.gov This renders the inhibition effectively irreversible, and recovery of enzyme function then depends on the synthesis of new AChE. nih.gov The rate of aging varies depending on the specific organophosphorus compound. For some nerve agents, this process is very rapid, posing a significant challenge for medical treatment. nih.gov

Interactions with Other Biological Targets and Enzymes

While acetylcholinesterase is the primary target, this compound and its derivatives can also interact with other biological molecules.

Research has shown that the nerve agent VX can form adducts with other proteins besides AChE. nih.gov For example, it can phosphonylate tyrosine residues on human serum albumin (HSA) and immunoglobulin G (IgG). nih.gov Additionally, the thiol-containing leaving group of VX can form disulfide adducts with cysteine residues on HSA. nih.gov

Butyrylcholinesterase (BChE), an enzyme found in plasma, also reacts with these organophosphorus compounds. researchgate.netnih.gov BChE can act as a scavenger by binding to the inhibitor, thereby reducing the amount available to inhibit the more critical AChE in the nervous system. nih.gov Like AChE, BChE also exhibits stereoselectivity, with Sₚ enantiomers generally showing greater inhibitory potency. nih.gov

Mechanisms of Neurotoxicity Induced by this compound

The neurotoxicity of this compound and its more potent analogue, VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), stems primarily from its function as a potent and irreversible inhibitor of acetylcholinesterase (AChE). cdnsciencepub.comnih.govinrae.fr AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. oup.commdpi.com By inhibiting AChE, the compound causes a rapid accumulation of ACh in the synaptic cleft. oup.comcymitquimica.com

This accumulation leads to the hyperstimulation of both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors in the central and peripheral nervous systems. cdnsciencepub.comnih.govnih.gov The resulting state, often termed a "cholinergic crisis," manifests as a cascade of toxic effects including muscle fasciculations, glandular hypersecretion (salivation, sweating), bronchoconstriction, and potentially paralysis and respiratory arrest. nih.gov

Research indicates that the neurotoxic cascade extends beyond simple AChE inhibition. The excessive stimulation of cholinergic receptors can trigger secondary damaging events. These include:

Excitotoxicity: Overactivation of cholinergic pathways, particularly in the brain, can lead to excitotoxicity, a process where excessive stimulation causes neuronal damage and death. cdnsciencepub.com

Oxidative and Nitrosative Stress: Studies on organophosphates suggest that the intense neuronal activity and subsequent inflammation can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species, causing oxidative and nitrosative stress that further damages neuronal cells. cdnsciencepub.comresearchgate.net

Mitochondrial Dysfunction: Some research has shown that organophosphate exposure can impair mitochondrial bioenergetics, leading to reduced energy production and the initiation of apoptotic pathways in neurons. cdnsciencepub.com

Neuroinflammation: The initial neuronal injury can trigger an inflammatory response in the brain, which, if prolonged, can contribute to secondary, long-term neurological damage. nih.gov

Blood-Brain Barrier Disruption: The intense seizure activity and systemic toxicity can compromise the integrity of the blood-brain barrier, potentially allowing harmful substances to enter the brain and exacerbating neuronal injury. cdnsciencepub.com

Studies using rat models have shown that following exposure to O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate, the rate of AChE inhibition can differ in various parts of the brain, such as the medulla oblongata, suggesting non-uniform penetration of the inhibitor through the blood-brain barrier. nih.gov Furthermore, research on related compounds has demonstrated effects on other neurotransmitter systems, including the dopaminergic system, indicating a complex neurotoxic profile beyond the cholinergic system. mdpi.com

Research into Medical Countermeasures and Therapeutic Strategies

Research into countermeasures for poisoning by this compound and related V-series agents focuses on reversing the primary toxic mechanism and managing its downstream consequences. The main strategies involve reactivating the inhibited AChE and blocking the effects of excess acetylcholine. cdnsciencepub.com

The covalent bond formed between the organophosphate and the serine residue in the active site of AChE is considered essentially irreversible through spontaneous hydrolysis. researchgate.net However, specific nucleophilic agents known as oximes can displace the inhibitor from the enzyme, thereby reactivating it. srce.hrmdpi.com This process is a cornerstone of antidotal therapy. mdpi.com

The efficacy of oximes is dependent on several factors, including the specific chemical structure of both the oxime and the inhibiting organophosphate. scielo.br A critical factor is a process known as "aging." This is a chemical change, often a dealkylation, that occurs in the enzyme-inhibitor complex over time. srce.hr Once the complex has "aged," it becomes resistant to reactivation by oximes. researchgate.net The rate of aging varies depending on the nerve agent; for instance, the agent soman (B1219632) is known for its extremely rapid aging time. srce.hr

Numerous studies have evaluated the reactivation potential of different oximes against AChE inhibited by V-series agents or their surrogates. Commonly studied oximes include pralidoxime (B1201516) (2-PAM), obidoxime, and asoxime (HI-6). nih.gov Research has shown that HI-6 is a potent reactivator for AChE inhibited by VX and its structural analogue, Russian VX, particularly in the peripheral nervous system. nih.gov In one study, both 2-PAM and another oxime, HS-6, were shown to markedly reactivate VX-inhibited AChE in the blood and diaphragm of rats, although significant reactivation in the brain was not observed. researchgate.net The limited ability of many oximes to cross the blood-brain barrier is a significant challenge in reversing central nervous system toxicity. nih.gov

Comparative Reactivation Efficacy of Selected Oximes Against VX and Related Agents (Based on In Vivo and In Vitro Findings)
OximeTarget Agent(s)Key Research FindingSource(s)
Pralidoxime (2-PAM)VXEffectively reactivates VX-inhibited AChE in peripheral tissues like blood and diaphragm in rat models. However, it shows minimal ability to cross the blood-brain barrier. researchgate.net, nih.gov
ObidoximeRussian VXEvaluated alongside other oximes; found to be less effective than HI-6 for reactivating Russian VX-inhibited AChE in the peripheral compartment in rat studies. nih.gov
Asoxime (HI-6)VX, Russian VX, Sarin, SomanDemonstrated to be the most efficacious reactivator for Russian VX-inhibited AChE in the periphery and is considered suitable for treating poisoning by several nerve agents, including VX. nih.gov
HS-6VXShowed marked reactivation of VX-inhibited blood and diaphragm cholinesterase in rats, comparable to 2-PAM, but did not significantly reactivate brain AChE. researchgate.net
Substituted Phenoxyalkyl Pyridinium (B92312) Oximes (SPPOs)Sarin and VX surrogatesA novel class of oximes designed to better penetrate the blood-brain barrier, showing evidence of increased AChE activity in the brains of rats challenged with potent OP surrogates. nih.gov

The standard therapeutic regimen for nerve agent poisoning, including by V-series agents, involves a combination of drugs to counteract the widespread toxic effects. cdnsciencepub.com This multi-pronged approach is crucial because enzyme reactivation alone is often insufficient, especially if treatment is delayed.

The standard "cocktail" of antidotes includes:

An Anticholinergic Agent: Atropine (B194438) is the primary antimuscarinic drug used. nih.gov It competitively blocks muscarinic acetylcholine receptors, counteracting the effects of ACh overstimulation in the parasympathetic nervous system (e.g., drying secretions, reducing bronchoconstriction). cdnsciencepub.comnih.gov However, atropine does not affect nicotinic receptors and therefore does not treat muscle weakness or paralysis. nih.gov

An Oxime Reactivator: As detailed previously, an oxime such as pralidoxime (2-PAM) is administered to restore the function of inhibited AChE. cdnsciencepub.comresearchgate.net The combination of atropine and an oxime provides a more comprehensive treatment of the cholinergic crisis.

An Anticonvulsant: Benzodiazepines, such as diazepam, are used to control and terminate seizures. nih.govcdc.gov Prolonged seizure activity is a major cause of secondary brain damage following organophosphate exposure. nih.gov

Beyond this standard care, research is active in developing improved and novel therapeutic strategies. One major area of focus is the creation of oximes with an enhanced ability to cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system and prevent long-term neurological damage. nih.gov A platform of novel substituted phenoxyalkyl pyridinium oximes (SPPOs) has been developed with this goal in mind. nih.gov Another approach involves the use of "bioscavengers," which are biological molecules that can neutralize nerve agents in the bloodstream before they reach their targets. Recombinant human butyrylcholinesterase (HuBuChE) has been studied for this purpose, showing an ability to neutralize agents like VX and soman in animal models. nih.gov

Therapeutic Agents and Strategies for this compound (and Analogue) Poisoning
Agent/StrategyMechanism of ActionTherapeutic RoleSource(s)
AtropineMuscarinic acetylcholine receptor antagonist.Blocks parasympathetic effects of ACh overstimulation (e.g., reduces secretions, bronchoconstriction). A primary antidote. cdnsciencepub.com, nih.gov
Oximes (e.g., Pralidoxime)Nucleophilic agent that cleaves the bond between the organophosphate and AChE, reactivating the enzyme.Restores normal ACh hydrolysis at synapses and neuromuscular junctions. Standard care component. cdnsciencepub.com, researchgate.net
Benzodiazepines (e.g., Diazepam)Enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to CNS depression.Controls and terminates nerve agent-induced seizures, preventing secondary brain damage. nih.gov, cdc.gov
Novel BBB-penetrating Oximes (e.g., SPPOs)Designed to be more lipophilic to cross the blood-brain barrier and reactivate AChE within the CNS.A developmental strategy to provide neuroprotection and reverse central toxic effects. nih.gov
Bioscavengers (e.g., Butyrylcholinesterase)Binds to and neutralizes organophosphates in the circulation before they can inhibit AChE in the nervous system.Acts as a prophylactic or stoichiometric scavenger to reduce the effective dose of the nerve agent. nih.gov

Environmental Fate and Remediation Research of O Ethyl Methylphosphonothioate

Degradation Pathways in Environmental Compartments

O-Ethyl methylphosphonothioate is subject to degradation in the environment through both abiotic and biotic processes. Hydrolysis and microbial action are the primary pathways for its breakdown in soil and water. nih.gov

Hydrolysis is a key degradation pathway for this compound. The rate of this process is highly dependent on the pH of the surrounding medium. osti.gov In aqueous solutions, the hydrolysis half-life can vary dramatically. For instance, at 25°C, the half-life of VX is approximately 9 days at a pH of 8, but this extends to around 100 days at a pH of 5. osti.gov

The products of hydrolysis are also pH-dependent. Under acidic conditions (pH 5), the primary degradation products are the less toxic O-Ethylmethylphosphonic acid (EMPA) and methylphosphonic acid (MPA). osti.gov However, in alkaline conditions (pH 8), the major degradation product is S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA2192), a substance with toxicity comparable to the parent compound. osti.gov In soil, the degradation of S-2-di-isopropylaminoethyl this compound has been observed to be relatively rapid, with estimated half-lives of approximately 6 days in sand and 8 days in soil at room temperature. researchgate.net The degradation in soil primarily yields EMPA and MPA. researchgate.net

Table 3: Hydrolysis Half-life and Products of VX under Different Conditions

EnvironmentConditionHalf-lifeMajor Degradation ProductsReference
Aqueous SolutionpH 5, 25°C~100 daysEMPA, MPA osti.gov
Aqueous SolutionpH 8, 25°C~9 daysEA2192 osti.gov
SandRoom Temperature~6 daysEMPA, EMPT, MPA, DESH, (DES)2 researchgate.net
SoilRoom Temperature~8 daysEMPA, EMPT, MPA, DESH, (DES)2 researchgate.net

Microbial degradation is a significant process contributing to the breakdown of this compound in the environment. Bioremediation, which utilizes microorganisms to detoxify contaminants, is considered an efficient and cost-effective method for decontaminating polluted ecosystems. oup.comnih.gov

The degradation of organophosphorus compounds by microorganisms often begins with hydrolysis, catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase. nih.gov This initial step is crucial for detoxification. oup.com A variety of bacterial and some fungal species have been isolated that are capable of degrading a wide range of organophosphorus compounds. oup.comnih.gov The first such microorganism to be identified, in 1973, was a species of Flavobacterium. oup.comnih.gov Since then, research has identified other microbes and the genes responsible for producing the degrading enzymes. nih.gov In soil, the microbial degradation of this compound leads to the formation of methylphosphonic acid derivatives. The disappearance of the related compound VX from soil is attributed to a combination of evaporation, hydrolysis, and microbial degradation. nih.gov

Oxidative Decontamination Mechanisms

The oxidative decontamination of O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, also known as VX, is a preferred method over hydrolysis because it avoids the formation of the highly toxic byproduct S-[2-(diisopropylamino)ethyl]-methylphosphonothioic acid (EA-2192). niscpr.res.inacs.orgdtic.mil Oxidation reactions are generally faster than hydrolysis. niscpr.res.in The bivalent sulfur atom in the VX molecule is readily oxidized. niscpr.res.in

One area of research has focused on the use of N-chloro compounds. For instance, N,N-dichlorovaleramide (NCV) has been shown to effectively decontaminate VX and its simulant O,S-diethyl methylphosphonothioate (OSDEMP). rsc.orgresearchgate.net The reaction with NCV in an acetonitrile-water medium is instantaneous and results in non-toxic products. rsc.orgresearchgate.net The primary phosphorus-containing product of this reaction is O-ethyl methylphosphonic acid (EMPA). researchgate.net Another N-chloro compound, N,N-dichlorourethane, has also demonstrated effectiveness in decontaminating OSDEMP in an aqueous medium at room temperature. niscpr.res.in The degradation of OSDEMP by N,N-dichlorourethane follows multiple pathways, including P-S bond cleavage, S-C and O-C bond cleavage, and the formation of a P-S-P bond, leading to products such as ethyl methyl phosphonate (B1237965) (EMPA). niscpr.res.in

Solutions containing hydrogen peroxide and peroxide activators like carbonate, bicarbonate, and molybdate (B1676688) have been found to enable rapid and broad-spectrum decontamination of chemical warfare agents, including VX, even at low temperatures. acs.org The in-situ generation of the peroxy anion (OOH-) facilitates the perhydrolysis of VX, yielding non-toxic products. acs.org For the decontamination of VX, perhydrolysis is a more effective reaction than basic hydrolysis, which can produce a significant amount of the toxic EA-2192 byproduct. acs.org

Thermally activated porous polymer foams, such as poly(dicyclopentadiene) (pDCPD), have also been investigated. dtic.mil When heated in air, pDCPD generates reactive peroxy species that can rapidly sequester and decontaminate the VX simulant demeton-S through oxidation to its vinyl, sulfoxide (B87167), and sulfone products. dtic.mil The use of peroxides to decompose VX is advantageous as it circumvents the formation of the toxic hydrolysis product EA-2192. dtic.mil

Monitoring and Detection in Environmental Samples

Effective monitoring and detection of O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX) in environmental samples are critical due to its high toxicity and persistence. ontosight.aihsdl.org A variety of analytical techniques are employed for this purpose, with chromatographic methods being common. nih.gov

Common Detection Technologies:

TechnologyDescriptionSample Types
Gas Chromatography-Mass Spectrometry (GC-MS) A widely used and powerful technique for separating and identifying volatile and semi-volatile compounds. ontosight.aiopcw.org It is used for the detection of VX in water and for identifying its metabolites in biological samples. ontosight.aiopcw.orgWater, Soil, Air, Biological Samples (Blood, Urine) ontosight.aiopcw.org
Surface Acoustic Wave (SAW) Sensors These sensors offer rapid detection capabilities. ontosight.aiEnvironmental Samples ontosight.ai
Hyperspectral Imaging This technique shows promise for the standoff detection of organophosphates on surfaces by analyzing their spectral signatures. nih.gov It has been used to distinguish VX from benign compounds using mid-wave infrared hyperspectral imaging. nih.govSurfaces nih.gov
Capillary Electrophoresis (CE) Used for the separation and detection of VX hydrolysis products, such as 2-dimethylaminoethanethiol and 2-diethylaminoethanethiol, after derivatization. science.govEnvironmental Samples science.gov

The detection of VX is crucial as it can persist in the environment for days to weeks. hsdl.org Monitoring efforts often focus on identifying not only the parent compound but also its degradation products and metabolites to confirm exposure. opcw.org For instance, the detection of ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino-ethyl)methyl sulfide (B99878) in serum samples has been used to confirm VX exposure in humans. opcw.org

Remediation and Decontamination Strategies Research

Research into remediation and decontamination strategies for O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX) focuses on developing effective, safe, and scalable methods to neutralize this persistent chemical agent on various surfaces and in different environments. hsdl.orgdtic.mil

One area of investigation involves the use of bulk chemicals for wide-area decontamination. dtic.mil Studies have screened numerous chemicals for their effectiveness on surfaces like asphalt (B605645) and concrete. dtic.mil Persulfates, dichloroisocyanates, and hydroxides have shown good performance on concrete, while Oxone® has been found to be reasonably effective on more challenging asphalt surfaces. dtic.mil The efficacy of these decontaminants can be influenced by factors such as application temperature, the presence of surfactants, and pH. dtic.mil

Hydrogen peroxide-based solutions have been a significant focus of research. acs.orgepa.gov Simple solutions of hydrogen peroxide with activators like carbonate or bicarbonate can rapidly decontaminate VX through perhydrolysis, a process that yields non-toxic products. acs.org These solutions are considered environmentally friendly and can be composed of food-grade materials. acs.org Low-concentration hydrogen peroxide vapor (LCHPV) fumigation is being explored as a "green" technology for decontaminating interior spaces and porous materials that are difficult to clean with traditional methods. epa.gov Research is ongoing to determine the optimal conditions for LCHPV fumigation on various materials, including stainless steel, painted wood, vinyl tile, and rubber. epa.gov

Polymeric materials offer a low-cost and adaptable platform for decontamination. dtic.mil Polymers with nucleophilic and hydrolytic functionalities have demonstrated effectiveness in decomposing nerve agents like VX. dtic.mil Thermally activated poly(dicyclopentadiene) (pDCPD) foams, for example, can be oxidized to produce reactive species that decontaminate VX simulants. dtic.mil

The choice of remediation strategy is informed by the persistence of VX on different materials and under various environmental conditions. hsdl.org Due to its low volatility, natural attenuation is not considered an effective approach for remediation, necessitating active decontamination measures. hsdl.org

Decontamination Research Findings:

Decontamination Agent/MethodKey Findings
N,N-dichlorovaleramide (NCV) Instantaneous reaction with VX in an acetonitrile-water medium, forming non-toxic products. rsc.orgresearchgate.net
N,N-dichlorourethane Effective against the VX simulant OSDEMP in an aqueous medium at room temperature. niscpr.res.in
Hydrogen Peroxide with Activators Rapid, broad-spectrum decontamination of VX, even at low temperatures, through perhydrolysis. acs.org
Low-Concentration Hydrogen Peroxide Vapor (LCHPV) A promising "green" technology for decontaminating interior spaces and porous materials. epa.gov
Oxone® Reasonably effective for decontaminating asphalt surfaces. dtic.mil
Thermally Activated pDCPD Foams Rapidly sequester and decontaminate the VX simulant demeton-S via oxidation. dtic.mil

Chemical Compound Names

Abbreviation / Common NameFull Chemical Name
VXO-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate
OSDEMPO,S-diethyl methylphosphonothioate
NCVN,N-dichlorovaleramide
EMPAO-Ethyl methylphosphonic acid
EA-2192S-[2-(diisopropylamino)ethyl]-methylphosphonothioic acid
pDCPDpoly(dicyclopentadiene)
Demeton-SO,O-diethyl S-2-(ethylsulfanyl)ethyl phosphorothioate (B77711)
GD / Soman (B1219632)Pinacolyl methylphosphonofluoridate
GB / Sarin (B92409)Isopropyl methylphosphonofluoridate
HD / MustardBis(2-chloroethyl) sulfide
OPAo-phthalaldehyde
GA / TabunEthyl dimethylphosphoramidocyanidate

Theoretical and Computational Chemistry Studies of O Ethyl Methylphosphonothioate

Molecular Modeling and Dynamics Simulations of Enzyme Interactions

Molecular modeling and dynamics simulations have been instrumental in understanding the interaction of O-Ethyl methylphosphonothioate and its derivatives with enzymes, particularly acetylcholinesterase (AChE), their primary biological target.

Detailed Research Findings:

Enzyme-Inhibitor Complex Formation: Molecular dynamics simulations have been used to study the formation of the Michaelis complex between the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) and Torpedo californica acetylcholinesterase (TcAChE). nih.gov These studies analyzed different models of interaction, including one where the leaving group of VX is oriented towards the anionic subsite of TcAChE and another where it is positioned towards the entrance of the gorge, facilitating a backside attack on the phosphorus atom by the active site serine. nih.gov The latter model was found to be more consistent with experimental data regarding the high inhibitory effect of the compound. nih.gov

Stereoselectivity: The chirality at the phosphorus atom of VX results in two enantiomers, with the SP isomer being a more potent inhibitor of AChE than the RP isomer. nih.gov Molecular simulations have helped to elucidate the basis for this stereoselectivity. Studies on human acetylcholinesterase (HuAChE) have shown that the differential reactivity towards VX enantiomers is largely due to different interactions of the charged leaving group with specific residues, such as Asp74 at the peripheral anionic site (PAS). acs.org Kinetic studies combined with molecular simulations revealed that mutating key residues, like Trp86 in the cation binding subsite and Phe295 in the acyl pocket, significantly impacts the reactivity and stereoselectivity of the enzyme towards VX enantiomers. acs.org

Role of Specific Residues: Computational studies have highlighted the critical role of specific amino acid residues in the catalytic activity and inhibition of enzymes by organophosphorus compounds. For instance, in diisopropyl fluorophosphatase (DFPase), the Asp229 residue is suggested to be essential for its catalytic activity through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com Similarly, in AChE, Trp86 is crucial for accommodating the charged moieties of VX enantiomers. acs.org

Inclusion Complexes: Molecular dynamics simulations have also been employed to study the formation of inclusion complexes between nerve agents and potential scavengers. For example, the interaction between the nerve agents cyclosarin (B1206272) (GF), soman (B1219632) (GD), and VX with a cyclodextrin-oxime construct (6-OxP-CD) was investigated. plos.org These simulations provided insights into the different behaviors of the construct with each agent, explaining why it rapidly degrades GF while forming a more stable inclusion complex with GD. plos.org For the GF:6-OxP-CD system, a short distance between the oxime oxygen and the phosphorus center of the agent was observed, facilitating degradation. plos.org

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical (QM) calculations have been crucial in elucidating the detailed reaction mechanisms of this compound and related compounds, providing insights into transition states and reaction energy barriers.

Detailed Research Findings:

Hydrolysis and Solvolysis Mechanisms: QM calculations have been extensively used to study the hydrolysis of this compound analogues. For the alkaline hydrolysis of O,S-dimethyl methylphosphonothiolate, a VX model, calculations at the MP2/6-31+G(d)//mPW1K/MIDI! level of theory showed that P-O and P-S bond cleavages are kinetically competitive, but the products from P-S cleavage are thermodynamically favored. acs.org For perhydrolysis, P-O bond cleavage was found not to be kinetically competitive with P-S bond cleavage. acs.org These studies support the initial formation of trigonal bipyramidal intermediates. acs.org

Reaction with Nucleophiles: The reaction of a VX-model, O,S-diethyl methylphosphonothioate, with aqueous fluoride (B91410) ions was investigated using computational methods. nih.gov These studies clarified the tendency of fluoride ions to react with such organophosphorus compounds, attributing the facility of the degradation process to a low activation barrier for P-F bond formation. nih.gov The unique nucleophilicity of fluoride compared to hydroxide (B78521) towards VX was also explored. nih.gov

Ammonolysis Pathways: Quantum calculations have been employed to study the ammonolysis of VX in a hydrated lithium nitride environment. mdpi.com These calculations explored the reaction pathways for both P-O and P-S cleavage, leading to the formation of different products. mdpi.com

Thermodynamic and Kinetic Parameters: Theoretical calculations have been used to investigate the thermodynamic and kinetic parameters of complexes formed between organophosphorus compounds, including O-ethyl-S-[2-(diisopropylamino)ethyl] methylphosphonothioate, and spectroscopic probes. researchgate.net These studies indicated negative Gibbs free energy (ΔG) values for the reaction with a specific probe, suggesting a thermodynamically favorable process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the toxicity and reactivity of chemical warfare agents like this compound and for guiding the development of countermeasures. researchgate.netdntb.gov.ua

Detailed Research Findings:

Predicting Toxicity and Reactivity: QSAR models are essential for predicting key features of chemical warfare agents, including their toxicity, reactivity, and environmental persistence. researchgate.netdntb.gov.ua By establishing relationships between molecular descriptors and biological or biochemical actions, these models can offer crucial insights where experimental data is scarce or difficult to obtain. wseas.com

Model Development and Validation: The development of robust QSAR models involves statistical approaches ranging from simple linear models to more complex non-linear ones to increase confidence in the predictions. wseas.com The performance of these models is evaluated using both graphical representations and various statistical metrics for regression and classification models. wseas.com

Applications in Countermeasure Development: QSAR modeling can guide the design of novel antidotes and decontamination strategies. researchgate.netdntb.gov.ua By understanding the structural features that contribute to the biological activity of these compounds, it is possible to design molecules that can effectively counteract their effects or facilitate their degradation. creative-biostructure.com

Challenges and Future Directions: A significant challenge in developing QSAR models for nerve agents is the limited information about their specific modes of toxic action. researchgate.net Future research aims to develop models that rely on different types of information beyond modes of action to provide more reliable risk assessments. researchgate.net

Computational Studies of Degradation Mechanisms

Computational studies have been vital in understanding the mechanisms by which this compound and its analogues degrade under various conditions.

Detailed Research Findings:

Hydrolysis Pathways: Computational studies have explored the alkaline hydrolysis of VX, which can proceed via two main pathways: P-O cleavage, producing the toxic product EA-2192, and P-S cleavage, yielding the non-toxic product EMPA. mdpi.com Alkaline hydrolysis of VX is known to yield approximately 13% EA-2192 and 87% EMPA. mdpi.com

Role of Solvents: Molecular dynamics simulations have been used to study the decontamination reactions of V-type nerve agents in different solvents. rsc.org By treating the solvent explicitly, these simulations can compare the effects of different solvents on reaction mechanisms and rates, providing results that match experimental data and can aid in finding new decontamination technologies. rsc.org

Fluoride-Promoted Degradation: A combined experimental and computational study investigated the degradation of VX in the presence of fluoride ions. nih.gov The computational part of the study, focusing on a VX-model (O,S-diethyl methylphosphonothioate), helped to clarify the crucial role of P-F bond formation in the reaction mechanism, which leads to the exclusive and rapid degradation to the non-toxic product, ethyl methylphosphonic acid (EMPA). nih.gov

Oxidative Detoxification: Theoretical calculations have been used to investigate the perhydrolysis of a VX model system, O,S-dimethyl methylphosphonothioate. acs.org These studies provided evidence for an intramolecular sulfur oxidation process that is calculated to be highly exothermic and kinetically accessible, explaining the selective degradation to non-toxic products. acs.org

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

Detection and Quantification in Biological Samples (e.g., Serum, Urine, Adducts)

The analysis of O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate and its metabolites in biological fluids provides direct evidence of exposure. Methods have been developed to detect the parent compound, its hydrolysis products, and its adducts to biological macromolecules.

Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are powerful techniques for identifying metabolites in biological samples. opcw.orgoup.com In a documented case, GC-MS in both full-scan electron impact and chemical ionization modes, along with GC-MS/MS, was used to unequivocally identify ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino-ethyl)methyl sulfide (B99878) in a victim's serum. opcw.orgoup.com The concentration of EMPA in the serum sample was estimated to be 1.25 µg/mL. oup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another key technique, particularly for the analysis of non-volatile hydrolysis products. nih.gov A method using solid-phase extraction (SPE) coupled with hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry has been developed for the simultaneous quantification of five nerve agent metabolites in serum, including EMPA. nih.gov This method achieved limits of detection (LODs) ranging from 0.25 to 0.50 ng/mL, a significant improvement over previous methods that had LODs between 3.9 and 30 ng/mL for EMPA. nih.gov

A significant area of research focuses on the detection of protein adducts, which can serve as long-lasting biomarkers of exposure. nih.govnih.govnih.gov O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate covalently binds to endogenous proteins like human serum albumin (HSA) and butyrylcholinesterase (BChE). nih.govnih.gov Pronase-catalyzed proteolysis can produce single amino acid adducts, such as phosphonylated tyrosine (Tyr-EMP), from both HSA and immunoglobulin G (IgG). researchgate.net Immunodetection methods using monoclonal antibodies that specifically recognize these adducts have been developed. nih.govnih.gov These antibody-based assays show extreme sensitivity, capable of detecting picogram levels of adducted HSA, which is a level that may not be detectable by standard mass spectrometry techniques. nih.govnih.gov

Table 1: Analytical Methods for Biological Samples

AnalyteMatrixAnalytical MethodLimit of Detection (LOD) / QuantitationSource
Ethyl methylphosphonic acid (EMPA)SerumGC-MS, GC-MS/MS1.25 µg/mL (Quantified) oup.com
EMPASerumSPE-LC/MS/MS (HILIC)0.25–0.50 ng/mL (LOD) nih.gov
HSA-adductHuman Blood PlasmaImmunodetection (mAb-HSA-VX)Picogram levels nih.govnih.gov
Phosphonylated Tyrosine (Tyr-EMP)Plasma (from HSA and IgG)μLC-ESI HR-MS/MSNot Specified researchgate.net

Analysis in Environmental Samples (Soil, Water, Air)

Environmental monitoring is essential for assessing contamination and verifying compliance with chemical weapons conventions. ontosight.aineliti.com Methodologies must be robust enough to handle complex matrices like soil, water, and air.

Soil: The extraction of O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate from soil presents challenges due to its alkaline nature. neliti.com Studies have compared various extraction solvents and conditions. One study found that a cold water extraction (water at pH 2, 4°C) was comparable or even superior to a 1% triethylamine (B128534) in methanol (B129727) extraction. neliti.com The analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) for quantification and multiple reaction monitoring (MRM) to screen for degradation products. neliti.comresearchgate.net

Water: Several methods have been developed for detecting the compound in water at very low concentrations. nih.govnih.gov One approach uses thermospray liquid chromatography-mass spectrometry (LC-MS) after preconcentration on C18 cartridges, which can detect concentrations as low as 0.1 ng/mL in river water from a 50 mL sample. nih.gov Another high-throughput method combines immunomagnetic scavenging with LC-MS/MS, achieving a minimum reportable level of 25 ng/L in drinking water. nih.gov This method demonstrated that with appropriate preservatives like sodium omadine and sodium thiosulfate, the compound could be detected in tap water up to 91 days after spiking, although recovery decreased over time due to hydrolysis. nih.gov

Air: For air monitoring at ng/m³ levels, an indirect method has been established. nih.gov This technique involves passing a gaseous sample through a filter impregnated with silver fluoride (B91410), which converts the O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate vapor to ethyl methylphosphonofluoridate. This derivative is then trapped on a sorbent (Chromosorb 106), thermally desorbed, and analyzed by a gas chromatograph with a flame-photometric detector (FPD). nih.gov In the absence of interferences, this method could detect 0.19 ng of the compound with a signal-to-noise ratio of thirty. nih.gov

Table 2: Analytical Methods for Environmental Samples

MatrixAnalytical MethodKey Features / FindingsLimit of Detection (LOD) / QuantitationSource
SoilCold Water Extraction + LC-MS/MS (SRM)Cold water (pH 2, 4°C) extraction showed good recovery.Not Specified neliti.com
WaterLC-MS (Thermospray) with C18 preconcentrationApplicable to river water analysis.0.1 ng/mL nih.gov
Drinking WaterImmunomagnetic Scavenging + LC-MS/MSHigh-throughput method with good stability using preservatives.25 ng/L (Minimum Reportable Level) nih.gov
AirDerivatization (AgF) + GC-FPDIndirect method for vapor-state detection.0.19 ng (instrumental detection) nih.gov

Method Development for Trace Analysis

The requirement to detect minute quantities of O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate has driven the development of highly sensitive trace analysis methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with time-of-flight mass spectrometry (TOF-MS) has been successfully used for the trace-level determination in complex matrices like food. acs.orgnih.gov

One method utilized normal phase silica (B1680970) gel for sample preparation and extraction from various foods, followed by UPLC-TOF-MS analysis. acs.orgnih.gov This approach proved effective and comparable to other commercial solid-phase extraction (SPE) media. acs.orgnih.gov The method demonstrated a linear range of quantitation for the compound from 0.1 to 330 ng/mL. acs.orgnih.gov Another study focused on food matrices employed mixed-mode cation exchange (MCX) sorbents and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods for extraction, followed by liquid chromatography-electrospray ionization mass spectrometry. dtic.mil This method had a linear quantitation range of 1 to 330 ng/mL and calculated a limit of detection (LOD) based on a signal-to-noise ratio of 3:1 at a concentration of 1 ng/mL. dtic.mil

For trace analysis in water, gas-chromatographic procedures have been developed that involve derivatization to a more stable and chromatographically suitable compound. researchgate.netresearchgate.net One such procedure for a related VX-like compound involves liquid-liquid extraction, followed by conversion to O-isobutyl O-methyl methylphosphonate (B1257008), achieving detection limits in the 2 x 10⁻⁶ mg/L range. researchgate.net

Interlaboratory Comparison and Validation Studies

The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose, ensuring reliability and comparability of data between different laboratories. europa.eu Validation characteristics typically include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. europa.eu

Soil has been used as a sampling medium in international interlaboratory comparison tests (also known as round-robin tests) for the verification of chemical disarmament, coordinated by organizations such as VERIFIN (Finnish Institute for Verification of the Chemical Weapons Convention). neliti.com These tests are crucial for assessing the proficiency of different laboratories and the reliability of various analytical methods. neliti.com

Method validation is a core component of developing new analytical procedures. For instance, the development of a method to detect the compound in food matrices included a validation study that detailed extraction efficiencies and recoveries. dtic.mil Similarly, the performance of a novel method for detection in drinking water was thoroughly characterized over multiple analytical batches and days to establish its accuracy and stability. nih.gov Revalidation of methods may be necessary when there are changes in the synthesis of the substance, the composition of the sample matrix, or the analytical procedure itself. europa.eu

Research on Analogs, Simulants, and Derivatives of O Ethyl Methylphosphonothioate

Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of O-Ethyl methylphosphonothioate and related V-type agents (such as VX and Russian VX) is a cornerstone of research into their activity. These synthetic efforts allow for systematic modifications of the molecule to investigate how changes in specific functional groups affect its properties.

A common synthetic strategy involves the use of methylphosphonic acid dichloride as a starting material. mdpi.com The synthesis of enantiomerically pure analogs is particularly important, as the chirality at the phosphorus center significantly influences biological activity. nih.gov For instance, nerve agents like VX, sarin (B92409), and soman (B1219632) possess a chiral phosphorus center, and their Sp-enantiomers are markedly more potent inhibitors of acetylcholinesterase (AChE) than the Rp-counterparts. nih.gov

One approach to creating analogs involves a phosphoramidite (B1245037) method, which has been used to synthesize isomers of phosphorothioate (B77711) compounds. nih.govoup.com The resulting products and intermediates are then rigorously characterized to confirm their structure and purity. Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 31P, and 13C NMR are used to elucidate the molecular structure and confirm the position of various functional groups. nih.govoup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) : Used to purify the synthesized compounds and determine their purity. nih.govoup.com

Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized analogs. researchgate.net

Elemental and Spectral Analyses : Provide data on the elemental composition and spectroscopic properties of the compounds. nih.govoup.com

Researchers have also synthesized various 2-(dialkylamino)ethanethiols, which are key precursors for V-agents. arkat-usa.orgumich.edu This involves creating isothiouronium salts from 2-(dialkylamino)ethyl chlorides, followed by alkaline hydrolysis to yield the desired thiol. arkat-usa.org Such methods allow for the creation of a library of precursors that can be used to generate a wide range of V-agent analogs with different N-alkyl substitutions. arkat-usa.orgumich.edu

Table 1: Examples of Synthesized Analogs and Precursors This table is interactive. You can sort and filter the data.

Compound Type Synthetic Method Characterization Techniques Reference
Phosphorothioate Analogs Phosphoramidite approach 1H NMR, 31P NMR, HPLC, Elemental Analysis nih.govoup.com
Nerve Agent Model Compounds Multi-step chemical synthesis from chiral precursors NMR, Mass Spectrometry, PTLC nih.gov
2-(Dialkylamino)ethanethiols Alkaline hydrolysis of isothiouronium salts NMR, IR, Melting Point Analysis arkat-usa.org

Comparative Studies of Biological Activity and Reactivity with Analogs

Comparative studies are essential to establish structure-activity relationships (SAR), revealing how molecular structure influences biological effect. For organophosphorus compounds like this compound and its analogs, the primary biological target is the enzyme acetylcholinesterase (AChE).

Studies on various V-agent analogs have demonstrated that the structure of the alkyl groups (both the P-alkyl and the N-alkyl groups) significantly impacts the compound's ability to inhibit AChE. mdpi.com Key findings from comparative studies include:

Effect of N-Alkyl Group : For agents with P-methyl and O-ethyl groups, the inhibitory potency against human AChE increases as the size of the N,N-dialkyl group increases, following the order: methyl < ethyl < n-propyl < i-propyl. mdpi.com

Effect of O-Alkyl Group : With a constant P-methyl and N,N-diethyl structure, the inhibitory potency also increases with the size of the O-alkyl group: methyl < ethyl < n-butyl < i-butyl. mdpi.com

Effect of P-Alkyl Group : When comparing agents with identical O-alkyl and N,N-dialkyl groups, compounds with a P-methyl group generally show higher inhibitory potency than those with a P-ethyl group. mdpi.com

Stereoselectivity : The spatial arrangement of atoms is crucial. The Sp-enantiomers of nerve agents are substantially more potent inhibitors of both AChE and butyrylcholinesterase (BChE) than their Rp-counterparts. nih.gov

These relationships highlight that the precise fit of the inhibitor within the active site of the AChE enzyme governs its potency. The thiocholine (B1204863) analogs of these agents are considered useful tools for studying this stereoselectivity in enzyme variants. nih.gov

Beyond AChE inhibition, analogs have been used to probe other biological systems. For example, phosphorothioate analogs of 2',5'-oligoadenylate have been studied for their ability to bind to and activate RNase L, an enzyme involved in the antiviral response. These studies revealed that specific chirality at the internucleotide linkages is required for enzyme activation. nih.govoup.com

Table 2: Structure-Activity Relationship for AChE Inhibition by V-Agent Analogs This table is interactive. You can sort and filter the data.

Structural Variation Trend in Inhibitory Potency Conclusion Reference
Increasing size of N,N-dialkyl group Increases Larger groups enhance binding/inhibition mdpi.com
Increasing size of O-alkyl group Increases Larger groups enhance binding/inhibition mdpi.com
P-methyl vs. P-ethyl group P-methyl > P-ethyl Asymmetric compounds may be more potent mdpi.com

Development and Application of Non-Toxic Simulants in Research

The extreme toxicity of this compound derivatives like VX prohibits their widespread use in research, especially for field testing of detection equipment and decontamination procedures. ouvry.com To overcome this, non-toxic simulants have been developed. An ideal simulant mimics the key physicochemical properties of the actual agent—such as volatility, solubility, persistence, and detectability—without posing a significant health risk. ouvry.comukhsa.gov.ukcranfield.ac.uk

The selection of a simulant depends on the specific process being studied, such as hydrolysis, sorption, or volatilization. tandfonline.com Multiple simulants may be used to understand how chemical agents behave in different environments. cranfield.ac.uk

Commonly used simulants for V-type agents and their applications include:

O,S-Diethyl methylphosphonothioate (OSDEMP) : This is a non-toxic simulant used in studies of oxidative decontamination. researchgate.netrsc.org

Malathion (B1675926) : An organophosphate insecticide, malathion has been identified as a suitable simulant for VX in human volunteer trials of emergency decontamination and for studying persistence on surfaces. ukhsa.gov.uknih.govnih.gov It has similar persistence to VX but is significantly less toxic.

Methyl Salicylate : Used as a simulant for sulfur mustard, but its properties are also relevant for general decontamination research. ukhsa.gov.uknih.gov

Diethyl Malonate : Identified as a suitable simulant for the G-series agent soman. ukhsa.gov.uknih.gov

β-(N,N-Dialkylamino)ethyl arylthiosulfonates : A class of compounds developed specifically as new simulants for VX. acs.org

These simulants are crucial for validating decontamination methods. For instance, studies have used OSDEMP to test the efficacy of reagents like N,N-dichlorovaleramide, demonstrating rapid and complete decontamination into non-toxic products. researchgate.netrsc.org Research has also focused on the persistence of simulants like malathion on various building materials and their subsequent removal using different decontamination solutions. nih.gov Such studies are vital for developing evidence-based protocols for responding to chemical incidents. ukhsa.gov.uknih.gov

Table 3: Selected Non-Toxic Simulants for Research This table is interactive. You can sort and filter the data.

Simulant Agent Simulated Key Application Reference
O,S-Diethyl methylphosphonothioate (OSDEMP) VX Oxidative decontamination studies researchgate.netrsc.org
Malathion VX / Toxic Industrial Chemicals Emergency decontamination trials, surface persistence studies ukhsa.gov.uknih.govnih.gov
Diethyl Malonate Soman (G-agent) Emergency decontamination trials ukhsa.gov.uknih.gov
Methyl Salicylate Sulfur Mustard (Blister Agent) Emergency decontamination trials ukhsa.gov.uknih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.